molecular formula C10H18O2 B1587902 2-Decenoic acid CAS No. 334-49-6

2-Decenoic acid

Cat. No.: B1587902
CAS No.: 334-49-6
M. Wt: 170.25 g/mol
InChI Key: WXBXVVIUZANZAU-CMDGGOBGSA-N
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Description

Trans-2-decenoic acid is a 2-decenoic acid having its double bond in the trans configuration. It is an intermediate metabolite in the fatty acid synthesis. It has a role as a human metabolite. It is a conjugate acid of a (2E)-decenoate.
This compound is a natural product found in Streptomyces and Streptococcus mutans with data available.
Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.

Mechanism of Action

Target of Action

2-Decenoic acid, also known as trans-2-Decenoic Acid, is a fatty acid signaling molecule that primarily targets bacterial cells . It is known to interact with both Gram-negative and Gram-positive bacteria , and has been shown to induce biofilm dispersal in multiple types of bacteria .

Mode of Action

The interaction of this compound with its targets results in significant changes in the bacterial cells. It has been shown to increase the metabolic activity of bacterial cells , and revert persister cells from a dormant to a metabolically active state . This awakening of cells is supported by an increase in the persister cells’ respiratory activity, changes in protein abundance, and increases in the transcript expression levels of several metabolic markers .

Biochemical Pathways

This compound mediates dispersion of biofilms through signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . It has been suggested that a cluster of five genes is involved in the synthesis and perception of this compound .

Pharmacokinetics

It is known that this compound is a short-chain fatty acid with a polar head and non-polar tail , which may influence its absorption and distribution in the body.

Result of Action

The action of this compound leads to molecular and cellular effects such as the dispersion of bacterial communities and inhibition of biofilm growth . It also increases the uptake of additional antimicrobials, suggesting that its effects could enhance the efficacy of antibiotic treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown that the presence of this compound can lead to a decrease in the number of persister cells isolated . Furthermore, the combination of this compound with antimicrobial agents has been shown to result in a significantly greater decrease in cell viability compared to antimicrobial treatment alone .

Biochemical Analysis

Biochemical Properties

2-Decenoic acid plays a significant role in biochemical reactions, particularly in the modulation of biofilm formation and dispersion. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth and biofilm formation of Staphylococcus aureus by interacting with bacterial cell membranes and disrupting their integrity . Additionally, it can enhance the activity of certain antibiotics, making bacteria more susceptible to treatment . The compound also interacts with signaling molecules and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, it has been found to induce autophagy, a process that helps in the removal of damaged cellular components and promotes cell survival . This compound also affects the viability and proliferation of cancer cells by modulating the expression of genes involved in apoptosis and cell cycle regulation . Furthermore, this compound can enhance metabolic activity and revert persister cells to an antimicrobial-susceptible state .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to bacterial cell membranes, causing disruption and increased permeability, which leads to cell death . In cancer cells, this compound modulates the PI3K/AKT signaling pathway, enhancing glucose metabolism and reducing oxidative stress . It also inhibits the formation of biofilms by downregulating the expression of genes involved in biofilm production and maintenance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Studies have shown that this compound can maintain its biofilm-dispersing activity for several days when combined with antibiotics or disinfectants . Long-term exposure to this compound has been found to reduce biofilm biomass and increase the susceptibility of bacteria to antimicrobial agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance metabolic activity and improve insulin sensitivity in diabetic mice . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . The compound’s therapeutic window is therefore crucial for its safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and glucose metabolism. It interacts with enzymes such as PI3K and AKT, which are involved in the regulation of glucose uptake and insulin signaling . The compound also affects the levels of metabolites such as hexadecanamide and stearamide, which are associated with lipid metabolism . These interactions highlight the role of this compound in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its interaction with extracellular and intracellular components, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . For example, in the mitochondria, this compound can modulate oxidative phosphorylation and energy production, while in the cytoplasm, it can affect signaling pathways and gene expression . The compound’s subcellular localization is therefore critical for its diverse biological effects.

Properties

IUPAC Name

(E)-dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904657
Record name (E)-2-Decenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.933, 0.916-0.945
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7
Record name trans-2-Decenoic acid
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Record name 2-Decenoic acid
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Record name Decenoic acid
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Record name 5- AND 6-decenoic acid
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Record name Decenoic acid
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Record name (E)-2-Decenoic acid
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Record name (E)-2-decenoic acid
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Record name Decenoic acid
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Record name Dec-2-enoic acid
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Record name Decenoic acid
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Record name 2-DECENOIC ACID, (E)-
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Melting Point

12.00 °C. @ 760.00 mm Hg
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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